molecular formula C14H16O4 B12551316 1H-2-Benzopyran-1-one, 6,7-dimethoxy-3-propyl- CAS No. 173414-65-8

1H-2-Benzopyran-1-one, 6,7-dimethoxy-3-propyl-

Cat. No.: B12551316
CAS No.: 173414-65-8
M. Wt: 248.27 g/mol
InChI Key: IMMHGQJHZJUHCF-UHFFFAOYSA-N
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Description

1H-2-Benzopyran-1-one, 6,7-dimethoxy-3-propyl- is a chemical compound belonging to the benzopyran family. This compound is characterized by its benzopyran core structure, which is a fused ring system consisting of a benzene ring and a pyran ring. The presence of methoxy groups at positions 6 and 7, along with a propyl group at position 3, distinguishes it from other benzopyran derivatives .

Preparation Methods

The synthesis of 1H-2-Benzopyran-1-one, 6,7-dimethoxy-3-propyl- can be achieved through various synthetic routes. One common method involves the condensation of appropriate phenolic precursors with propyl-substituted reagents under acidic or basic conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

1H-2-Benzopyran-1-one, 6,7-dimethoxy-3-propyl- undergoes several types of chemical reactions, including:

Scientific Research Applications

1H-2-Benzopyran-1-one, 6,7-dimethoxy-3-propyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran-1-one, 6,7-dimethoxy-3-propyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

1H-2-Benzopyran-1-one, 6,7-dimethoxy-3-propyl- can be compared with other similar compounds, such as:

Properties

CAS No.

173414-65-8

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

6,7-dimethoxy-3-propylisochromen-1-one

InChI

InChI=1S/C14H16O4/c1-4-5-10-6-9-7-12(16-2)13(17-3)8-11(9)14(15)18-10/h6-8H,4-5H2,1-3H3

InChI Key

IMMHGQJHZJUHCF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=CC(=C(C=C2C(=O)O1)OC)OC

Origin of Product

United States

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